molecular formula C23H30ClNO4 B1141616 (1-Methyl-1-oxidopiperidin-1-ium-4-yl) 2,2-diphenyl-2-propoxyacetate;hydrochloride CAS No. 1329509-71-8

(1-Methyl-1-oxidopiperidin-1-ium-4-yl) 2,2-diphenyl-2-propoxyacetate;hydrochloride

Cat. No.: B1141616
CAS No.: 1329509-71-8
M. Wt: 419.9 g/mol
InChI Key: AQIMDNRULRIUOM-UHFFFAOYSA-N
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Description

Propiverine N-oxide (hydrochloride) is a metabolite of propiverine, an antimuscarinic agent used primarily for the treatment of overactive bladder syndrome. This compound exhibits both antimuscarinic and calcium-modulating properties, making it effective in reducing bladder muscle spasms and urinary urgency .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Propiverine N-oxide (hydrochloride) involves the oxidation of propiverine. The reaction typically employs oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to introduce the N-oxide functional group. The reaction is carried out in an appropriate solvent, often under mild heating to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of Propiverine N-oxide (hydrochloride) follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and ensure high yield and purity. The final product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Propiverine N-oxide (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can revert the N-oxide group back to the parent amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the N-oxide group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as halides or alkoxides under basic conditions.

Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of Propiverine N-oxide (hydrochloride), depending on the specific reaction conditions .

Scientific Research Applications

Propiverine N-oxide (hydrochloride) has several applications in scientific research:

    Chemistry: Used as a reference compound in the study of N-oxide chemistry and its reactivity.

    Biology: Investigated for its effects on cellular calcium influx and muscle spasm modulation.

    Medicine: Explored for its potential therapeutic effects in treating overactive bladder syndrome and other urinary disorders.

    Industry: Utilized in the development of new antimuscarinic agents and bladder relaxants

Comparison with Similar Compounds

    Solifenacin: Another antimuscarinic agent used for overactive bladder.

    Tolterodine: Similar in function but with different pharmacokinetic properties.

    Oxybutynin: Known for its antimuscarinic activity but with a higher incidence of dry mouth as a side effect.

Uniqueness: Propiverine N-oxide (hydrochloride) is unique due to its dual mechanism of action, combining antimuscarinic and calcium-modulating properties. This makes it particularly effective in reducing bladder muscle spasms with potentially fewer side effects compared to other antimuscarinic agents .

Properties

IUPAC Name

(1-methyl-1-oxidopiperidin-1-ium-4-yl) 2,2-diphenyl-2-propoxyacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO4.ClH/c1-3-18-27-23(19-10-6-4-7-11-19,20-12-8-5-9-13-20)22(25)28-21-14-16-24(2,26)17-15-21;/h4-13,21H,3,14-18H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIMDNRULRIUOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CC[N+](CC3)(C)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60858342
Record name 1-Methyl-1-oxo-1lambda~5~-piperidin-4-yl diphenyl(propoxy)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1329509-71-8
Record name 1-Methyl-1-oxo-1lambda~5~-piperidin-4-yl diphenyl(propoxy)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Methyl-1-oxidopiperidin-1-ium-4-yl) 2,2-diphenyl-2-propoxyacetate;hydrochloride
Reactant of Route 2
(1-Methyl-1-oxidopiperidin-1-ium-4-yl) 2,2-diphenyl-2-propoxyacetate;hydrochloride
Reactant of Route 3
Reactant of Route 3
(1-Methyl-1-oxidopiperidin-1-ium-4-yl) 2,2-diphenyl-2-propoxyacetate;hydrochloride
Reactant of Route 4
Reactant of Route 4
(1-Methyl-1-oxidopiperidin-1-ium-4-yl) 2,2-diphenyl-2-propoxyacetate;hydrochloride
Reactant of Route 5
Reactant of Route 5
(1-Methyl-1-oxidopiperidin-1-ium-4-yl) 2,2-diphenyl-2-propoxyacetate;hydrochloride
Reactant of Route 6
Reactant of Route 6
(1-Methyl-1-oxidopiperidin-1-ium-4-yl) 2,2-diphenyl-2-propoxyacetate;hydrochloride

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